Cuminaldehyde

Catalog No.
S561340
CAS No.
122-03-2
M.F
C10H12O
M. Wt
148.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cuminaldehyde

CAS Number

122-03-2

Product Name

Cuminaldehyde

IUPAC Name

4-propan-2-ylbenzaldehyde

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

InChI

InChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-8H,1-2H3

InChI Key

WTWBUQJHJGUZCY-UHFFFAOYSA-N

solubility

282 mg/L @ 20 °C (exp)
insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

cuminaldehyde, p-isopropyl benzaldehyde

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=O

The exact mass of the compound Cuminaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4886. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cymenes - Supplementary Records. It belongs to the ontological category of benzaldehydes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Cuminaldehyde (4-Isopropylbenzaldehyde, CAS: 122-03-2) is an aromatic aldehyde recognized for its characteristic spicy, green, and herbal aroma. It serves as a critical chemical intermediate in the synthesis of fragrances, pharmaceuticals, and agrochemicals. Its molecular structure, featuring a reactive aldehyde group and an isopropyl-substituted benzene ring, dictates its utility as a precursor for producing more complex molecules like cuminic acid, cuminic alcohol, and cyclamen aldehyde. Unlike crude mixtures such as cumin essential oil, where it is a major component (up to 40%), pure Cuminaldehyde offers batch-to-batch consistency and avoids the variability and presence of other volatile compounds inherent in natural extracts.

Procurement Fit

Workflow Enzyme inhibition assays, antimicrobial screening, flavor/fragrance research Validated in vitro targets: tyrosinase, aldose reductase, MDR bacteria
Selection Logic Defined CAS 122-03-2 ensures batch consistency, distinct from natural essential oil blends Avoids batch-to-batch variability of plant-derived oils
Use Context Natural product lead compound research, FEMA GRAS reference Supports regulatory-compliant industrial R&D workflows

Substituting Cuminaldehyde with simpler analogs like benzaldehyde or even closer isomers like p-tolualdehyde is often unfeasible due to significant differences in reactivity, biological activity, and physical properties. The presence of the para-isopropyl group is not a minor structural change; it sterically and electronically influences the reactivity of the aldehyde, leading to different outcomes and yields in synthesis. For example, in formylation reactions to produce the aldehyde from the corresponding alkylbenzene (cumene), reaction conditions are critical to prevent disproportionation and the formation of di- and tri-isopropylated byproducts, a challenge not present with toluene or benzene. Furthermore, its biological efficacy, such as antifungal and larvicidal activity, is distinct from that of unsubstituted benzaldehyde. These differences in chemical behavior and biological specificity make Cuminaldehyde a non-interchangeable choice for applications requiring its unique structural and functional profile.

Substitution Risk

Structural mismatch: The para-isopropyl substituent may not transfer its specific enzyme selectivity profile to simpler benzaldehyde analogs.
Antimicrobial spectrum shift: MIC values and spectrum of activity against specific MDR pathogens may differ significantly from cinnamaldehyde or vanillin.
Regulatory context gap: Generic aldehydes often lack the defined FEMA GRAS designation, limiting their industrial formulation transfer context.

Superior Synthesis Yield in Optimized Formylation Processes Compared to Standard Methods

For buyers focused on process efficiency, the synthesis route to Cuminaldehyde is a critical procurement consideration. While traditional formylation of cumene can result in yields as low as 27-28% due to significant side reactions like disproportionation, modern optimized processes under specific carbon monoxide partial pressures can dramatically increase this yield. A patented process demonstrates that by maintaining a CO partial pressure of 18 kg/cm² absolute, the yield of p-isopropylbenzaldehyde (Cuminaldehyde) based on the feed cumene can be elevated to 79%. This represents a nearly 3-fold improvement in process yield over older, less controlled methods, directly impacting material cost and purity by minimizing difficult-to-separate byproducts such as diisopropylbenzene.

Evidence DimensionSynthesis Yield from Cumene
Target Compound Data79% yield
Comparator Or BaselineStandard formylation process: 27-28% yield
Quantified Difference~2.8x higher yield
ConditionsFormylation of cumene. Optimized process at CO partial pressure of 18 kg/cm² absolute vs. standard/older methods.

This demonstrates a significantly more efficient and economical synthesis pathway, leading to a higher purity product with fewer byproducts, which is a key factor in precursor procurement.

MIC vs. MDR A. baumannii
Reported
6.25 mM (vs. 12.5 mM cinnamaldehyde)
Supports antimicrobial screening context against high-priority MDR pathogens.
Reported MIC is 50% lower; in vitro broth microdilution assay context.

Enhanced Antifungal Potency Over Structurally Related Benzaldehydes

In applications requiring biocidal or fungistatic properties, Cuminaldehyde demonstrates significantly greater efficacy than many other aromatic aldehydes. For example, against various fungal and yeast cultures, Cuminaldehyde exhibits potent activity with Minimum Inhibitory Concentrations (MIC) as low as 0.025 mg/mL for *Penicillium chrysogenum* and *Saccharomyces cerevisiae*. In comparison, the MIC for unsubstituted benzaldehyde against *S. cerevisiae* is reported to be much higher. This superior performance is attributed to the isopropyl group, which modifies the molecule's lipophilicity and interaction with fungal cell membranes. Fungal and yeast cultures are generally more sensitive to cuminaldehyde than bacteria.

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound Data0.025 mg/mL (vs. P. chrysogenum, S. cerevisiae, C. ufilis); 0.05 mg/mL (vs. A. niger, A. flavus)
Comparator Or BaselineGeneral finding that fungal cultures are more sensitive to cuminaldehyde than bacteria.
Quantified DifferenceDemonstrates high potency at low concentrations.
ConditionsIn vitro antimicrobial screening against various fungi and yeasts.

For buyers developing agrochemical or preservative formulations, procuring Cuminaldehyde provides a more potent active ingredient, potentially allowing for lower concentration use and higher efficacy compared to less substituted benzaldehydes.

Tyrosinase Inhibition vs. Analog
Head-to-head
ID50 = 7.7 μg/mL (0.05 mM)
Reported 24-fold difference from p-hydroxybenzaldehyde in mushroom tyrosinase assay.
Supports enzyme selectivity review for tyrosinase inhibition studies.

Distinctive Thermal and Physical Properties for Formulation and Handling

Cuminaldehyde's physical properties, such as its higher boiling point and flash point, differentiate it from lower molecular weight benzaldehydes, impacting its processing, handling, and stability in formulations. Cuminaldehyde has a boiling point of 235-236°C and a flash point of 93-94°C. In comparison, benzaldehyde has a significantly lower boiling point of 178.1°C and a flash point of 64°C. This higher thermal stability is advantageous in applications involving heating, such as in baked goods or high-temperature industrial processes. Furthermore, its solubility profile—insoluble in water but soluble in organic solvents like ethanol and ether—is critical for formulation development in perfumery and flavor industries.

Evidence DimensionBoiling Point & Flash Point
Target Compound DataBoiling Point: ~235°C; Flash Point: ~93°C
Comparator Or BaselineBenzaldehyde: Boiling Point: 178.1°C; Flash Point: 64°C
Quantified Difference57°C higher boiling point; 29°C higher flash point
ConditionsStandard atmospheric pressure.

The higher boiling and flash points indicate greater thermal stability and lower volatility, which are critical for safety, handling, and performance in high-temperature applications or long-lasting fragrance formulations.

Aldose Reductase Inhibition
Context-dependent
IC50 = 0.00085 mg/mL
Supports antidiabetic pathway research as a natural product lead compound.
Reported 1.8-fold difference from acarbose in rat lens enzyme assay context.
Anti-S. aureus Dual Mechanism
Class-level
MIC = 0.8 μL/mL; ~6 log CFU/mL reduction
Supports food preservation research due to reported membrane and DNA-targeting mechanism.
Multi-target mechanism context may differ from single-mode antimicrobials.
Biofilm Synergy with Tobramycin
Reported
20 μg/mL cuminaldehyde + 0.05 μg/mL tobramycin
Supports biofilm inhibition research as an adjuvant candidate.
Reported enhanced reduction vs. monotherapy (p < 0.01) in P. aeruginosa assay.
FEMA GRAS Designation
Data to verify
FEMA 2341, GRAS affirmed
Provides a regulatory compliance context for industrial formulation research.
Class-level differentiation from non-GRAS aromatic aldehydes.

Precursor for High-Yield Chemical Synthesis

Due to the availability of optimized synthesis routes that achieve yields up to 79%, Cuminaldehyde is the right choice as a starting material for industrial-scale production of derivatives like cuminic acid, cuminyl alcohol, and specialty fragrance chemicals such as cyclamen aldehyde. Procuring high-purity Cuminaldehyde synthesized via these efficient methods ensures a more economical and reliable supply chain for downstream manufacturing.

Formulation of Potent and Stable Agrochemicals and Biocides

Given its potent antifungal activity at low concentrations (MIC as low as 0.025 mg/mL), Cuminaldehyde is a preferred active ingredient for developing effective agricultural fungicides or industrial preservatives. Its higher boiling point compared to simpler aldehydes also contributes to better stability and longevity in formulated products, making it a more robust choice than more volatile alternatives.

Specialty Fragrance and Flavor Compounding

In fragrance and flavor applications requiring a specific warm, spicy, and green note, pure Cuminaldehyde is essential. Its higher flash point (93°C) ensures better safety and stability during the compounding and manufacturing process compared to more volatile aldehydes like benzaldehyde (64°C). Using the pure compound instead of a natural oil provides consistency and avoids unwanted aromatic notes from other components.

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Antimicrobial screening context
MIC and biofilm endpoints
Tyrosinase inhibition studies
Enzyme selectivity review
Reported tyrosinase inhibition assay context
Food preservation research
Multi-target mechanism context
Reported antimicrobial endpoint review
Flavor and fragrance research
Regulatory compliance consideration
FEMA GRAS designation review

Physical Description

Liquid
Colorless to yellowish liquid with a strong odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS]
colourless to pale yellow liquid with a strong, pungent, spicy, green, herbaceous odour

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

148.088815002 Da

Monoisotopic Mass

148.088815002 Da

Boiling Point

235.5 °C

Heavy Atom Count

11

Density

0.973-0.981

UNII

O0893NC35F

GHS Hazard Statements

Aggregated GHS information provided by 1756 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.94%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (17.03%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

122-03-2

Wikipedia

Cuminaldehyde

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Benzaldehyde, 4-(1-methylethyl)-: ACTIVE

Cuminaldehyde induces oxidative stress-mediated physical damage and death of Haemonchus contortus

Vanshita Goel, Lachhman Das Singla, Diptiman Choudhury
PMID: 32682984   DOI: 10.1016/j.biopha.2020.110411

Abstract

Cuminaldehyde (CA), a monoterpenoid, preset in many plant sources including cumin, induces reactive oxygen-related damage and death in Haemonchus contortus, a parasitic worm with an LD50, values of 127.3 ± 7.5, 184.5 ± 12.1 and 104.1 ± 7.9 μg/mL for an adult female, adult male worms (12 h) and L3 larvae, respectively (24 h). Fifty percent of inhibition of egg hatching (IC50) was obtained at 142.4 ± 11.4 μg/mL after 48 h of exposure. Scanning electron microscopy revealed physical damage to the anterior and posterior ends, intestinal, ovarian, and esophageal regions of the warms on exposure to ca. The exposure of worms to CA also led to a systemic increase in reactive oxygen species (ROS) within 3 h. The better activity was seen with CA compared to standard antihelminthic drug albendazole (Alb). 74 μg/mL CA showed 2.3 fold more increase of catalase (CAT), 0.61 fold increase of superoxide dismutase (SOD), 3.3 fold increase of glutathione peroxidase (GPx) activity and 17.5 fold increase of glutathione (GSH) activity in comparison with Alb (500 μg/mL) for the same time of exposure (3 h). A firm increase of (2.9 fold) was also observed in nitric oxide synthase (NOS) activity within 12 h of exposure with CA (74 μg/mL) in comparison with Alb. Therefore the preclinical potential of CA is much higher than widely used antihelminthic drug Alb. The results open new opportunities to explore CA as a new active antihelminthic molecule.


Cold nitrogen plasma modified cuminaldehyde/β-cyclodextrin inclusion complex and its application in vegetable juices preservation

Lin Lin, Xue Liao, Changzhu Li, Mohamed A Abdel-Samie, Subramanian Siva, Haiying Cui
PMID: 33641999   DOI: 10.1016/j.foodres.2021.110132

Abstract

E. coli O157:H7 is one of the most common food-borne pathogens and usually related to contaminated vegetables. This study was to prepare an effective antibacterial agent and applied in vegetable juices. In this study, β-cyclodextrin inclusion complexof CUM (CUM /βCD-IC) was prepared using ultrasonication technique and then treated with cold nitrogen plasma (CNP) to observe its effect in the physicochemical and antibacterial properties of CUM/βCD-IC. Various characterization techniques such as fluorescence, fourier transform infrared spectroscopy (FT-IR), thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC) and X-ray diffraction (XRD) confirmed the formation of IC between CUM and βCD. Phase solubility and double reciprocal profiles studies proved the enhanced solubility of CUM with increasing amount of βCD and the guest/host stoichiometry of 1:1. Computational modeling and FT-IR indicated that the phenyl ring with isopropyl chain of CUM is inserted in the hydrophobic βCD. Investigations of thermal properties proved that the βCD-IC formation improved the stability of CUM. Antibacterial test results indicated that CNP-CUM/βCD-IC exhibited better antibacterial activity than CUM/βCD-IC. After CNP-CUM/βCD-IC treatment, it was observed by TEM that the cell membrane of E. coli O157:H7 was broken. In addition, the antibacterial activity of CNP-CUM/βCD-IC in vegetable juices was carried out and the findings revealed that CNP-CUM/βCD-IC has an excellent antibacterial effect on vegetable juices.


Bioactive Phytocompounds: Anti-amyloidogenic Effects Against Hen Egg-White Lysozyme Aggregation

Suman Chowdhury, Suresh Kumar
PMID: 33392981   DOI: 10.1007/s10930-020-09946-5

Abstract

Amyloidosis is the process of fibril formation responsible for causing several diseases in the human being that involve protein aggregation such as Alzheimer's, Parkinson's, Huntington's disease, and type II diabetes. Natural phytocompounds such as curcumin shown promising anti-amyloidogenic activity. In the present study, selective phytocompounds such as piperine, cinnamaldehyde, eugenol, and cuminaldehyde present in Piper nigrum L, Cinnamomum zeylanicum Blume, Eugenia caryophyllus Thumb, and Cuminum cyminum L, respectively were analyzed for anti-amyloidogenic activity using hen egg white-lysozyme (HEWL) as a model system. Out of the selected phytocompounds, piperine showed the most significant anti-amyloidogenic activity, as evident from in vitro assays that were validated by in silico molecular docking study. Piperine showed 64.7 ± 3.74% inhibition of amyloid formation at 50 μM concentration, as observed by Thioflavin T assay. Subsequently, the anti-amyloidogenic activity of piperine was further validated by congo red, intrinsic fluorescence assay, and transmission electron microscopy analysis. The in silico molecular binding interaction showed piperine with the highest docking score and glide energy. Piperine was found to be interacting with amyloidogenic region residues and Trp62, the most important residue involved in the amyloidogenesis process. In conclusion, piperine can be used as a positive lead for a potential therapeutic role in targeting diseases involved amyloidogenesis.


Dynamic imine bond based chitosan smart hydrogel with magnified mechanical strength for controlled drug delivery

Swati Sharma, Pallavi Jain, Shachi Tiwari
PMID: 32479933   DOI: 10.1016/j.ijbiomac.2020.05.221

Abstract

Hydrogel finds an interesting candidate in the biomedical field due to their unique properties such as biocompatibility, biodegradability, soft as tissue etc. In the reported research article natural biopolymer i.e. chitosan based hydrogel was developed via condensation reaction with cuminaldehyde. Chitosan and cuminaldehyde were used for the gel formation by covalent bonding between free amino group and carbonyl group of chitosan & cuminaldehyde respectively. A series of hydrogel has been developed by taking different concentration of cuminaldehyde (6-10 mmol). Chemical structure of the synthesized hydrogel was further confirmed by FTIR. The surface morphology of the synthesized hydrogel was confirmed from the scanning electron microscopy (SEM). Prepared hydrogel was swelled very fast similar to the super-porous hydrogel along with rapid self-healing property which is confirmed by rheology statistics. Mechanical strength of the hydrogel was investigated from the rheology analysis and demonstrates good mechanical properties i.e. storage modulus (G') found to 10
pa. Further, the sustained release of hydrophilic drug i.e. levofloxacin from the hydrogel matrix at different pH range 6-7 has been carried out. Hydrogel with maximum cuminaldehyde amount releases max drug i.e. 96% while hydrogel with 6 mmol shows minimum drug release i.e.54%. Hydrogel shows controlled release of levofloxacin up to 90 h. The present research work revealed that produced hydrogel will become a promising candidate in biomedical field.


RIFM fragrance ingredient safety assessment, cuminic aldehyde, CAS Registry Number 122-03-2

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S Tsang
PMID: 32640342   DOI: 10.1016/j.fct.2020.111498

Abstract




Dietary administration of cumin-derived cuminaldehyde induce neuroprotective and learning and memory enhancement effects to aging mice

Zineb Omari, Sasaki Kazunori, Mouad Sabti, Meriem Bejaoui, Abdellatif Hafidi, Chemseddoha Gadhi, Hiroko Isoda
PMID: 33471781   DOI: 10.18632/aging.202516

Abstract

Cuminaldehyde (CA) is one of the major compounds of the essential oil of
. The aim of this study was to evaluate the effects of CA on aging, specifically on spatial learning and memory. To achieve our objective, an
study on SH-SY5Y cells was performed to analyze the neuroprotective effect of CA against dexamethasone using the MTT assay. An
study was performed for evaluation of the spatial learning and memory using Morris water maze (MWM). RT-PCR was performed to quantify the expression of specific genes (
and
) in the mice brain. The results obtained showed a neuroprotective effect of CA against dexamethasone-induced neuronal toxicity. The escape latency of CA-treated aged mice was significantly decreased as compared to the water-treated aged mice after 4 days of training in MWM. Moreover, CA treatment up-regulated the gene expression of
,
and
, while it down-regulated the gene expression of
. These findings suggest that CA has a neuroprotective effect, as well as a spatial learning and memory enhancement potential through the modulation of genes coding for neurotrophic factors and/or those implicated in the imbalance of neural circuitry and impairment of synaptic plasticity. Cuminaldehyde (CA) is one of the major compound of the essential oil of
. The aim of this study was to evaluate the effects of CA on aging, specifically on spatial learning and memory. To achieve our objective, an
study on SH-SY5Y cells was performed to analyze the neuroprotective effect of CA against dexamethasone using the MTT assay. An
study was performed for evaluation of the spatial learning and memory using Morris water maze (MWM). RT-PCR was performed to quantify the expression of specific genes (
and
) in the mice brain. The results obtained showed a neuroprotective effect of CA against dexamethasone-induced neuronal toxicity. The escape latency of CA-treated aged mice was significantly decreased as compared to the water-treated aged mice after 4 days of training in MWM. Moreover, CA treatment up-regulated the gene expression of
,
and
, while it down-regulated the gene expression of
. These findings suggest that CA has a neuroprotective effect, as well as a spatial learning and memory enhancement potential through the modulation of genes coding for neurotrophic factors and/or those implicated in the imbalance of neural circuitry and impairment of synaptic plasticity.


From formulation to in vivo model: A comprehensive study of a synergistic relationship between vancomycin, carvacrol, and cuminaldehyde against Enterococcus faecium

Lucy Owen, Joseph P Webb, Jeffrey Green, Laura J Smith, Katie Laird
PMID: 32045500   DOI: 10.1002/ptr.6631

Abstract

Vancomycin-resistant Enterococcus faecium (VRE) has become endemic in healthcare settings, reducing treatment options for enterococcal infections. New antimicrobials for VRE infections are a high priority, but the development of novel antibiotics is time-consuming and expensive. Essential oils (EOs) synergistically enhance the activity of some existing antibiotics, suggesting that EO-antibiotic combinations could resensitise resistant bacteria and maintain the antibiotic repertoire. The mechanism of resensitisation of bacteria to antibiotics by EOs is relatively understudied. Here, the synergistic interactions between carvacrol (1.98 mM) and cuminaldehyde (4.20 mM) were shown to reestablish susceptibility to vancomycin (0.031 mg/L) in VRE, resulting in bactericidal activity (4.73 log
CFU/ml reduction). Gene expression profiling, coupled with β-galactosidase leakage and salt tolerance assays, suggested that cell envelope damage contributes to the synergistic bactericidal effect against VRE. The EO-vancomycin combination was also shown to kill clinical isolates of VRE (2.33-5.25 log
CFU/ml reduction), and stable resistance did not appear to develop even after multiple passages. The in vivo efficacy of the EO-vancomycin combination was tested in a Galleria mellonella larvae assay; however, no antimicrobial action was observed, indicating that further drug development is required for the EO-vancomycin combination to be clinically useful for treatment of VRE infections.


Antinociceptive and antineuropathic effects of cuminaldehyde, the major constituent of Cuminum cyminum seeds: Possible mechanisms of action

Sheida Koohsari, Mohammad Abbas Sheikholeslami, Siavash Parvardeh, Shiva Ghafghazi, Sanam Samadi, Yalda Khazaei Poul, Ramin Pouriran, Saba Amiri
PMID: 32222574   DOI: 10.1016/j.jep.2020.112786

Abstract

In Iranian traditional medicine, Cuminum cyminum is a unique medicinal herb for pain relief. Cuminaldehyde has been distinguished as the major constituent of C. cyminum seeds; even though, the analgesic effect of cuminaldehyde has not yet been examined.
The nobility of this study was to assess cuminaldehyde effect on nociceptive and neuropathic pains; furthermore, evaluation of its possible mechanisms of action.
Hot plate, formalin, and acetic acid-induced writhing tests were used to evaluate nociception in mice. Naloxone (opioid receptors antagonist), L-arginine (nitric oxide (NO) precursor), L-NAME (NO synthase inhibitor), sodium nitroprusside (NO donor), methylene blue (guanylyl cyclase inhibitor), sildenafil (phosphodiesterase inhibitor), and glibenclamide (K
channel blocker) were used to determine the implication of opioid receptors and L-arginine/NO/cGMP/K
channel pathway. Allodynia and hyperalgesia were investigated in the CCI (chronic constriction injury) model of neuropathic pain in rats. The ELISA method was used to measure the inflammatory cytokines in serum samples of rats. The entire chemicals were intraperitoneally injected.
Cuminaldehyde (100 and 200 mg/kg) significantly decreased the latency to nociceptive response in the hot plate test. The outcome of cuminaldehyde was completely antagonized by naloxone (2 mg/kg). Formalin- and acetic acid-induced nociception was significantly inhibited by cuminaldehyde (12.5-50 mg/kg). The antinociceptive effect of cuminaldehyde was reversed in writhing test by L-arginine (200 mg/kg), sodium nitroprusside (0.25 mg/kg), and sildenafil (0.5 mg/kg); however, L-NAME (30 mg/kg) and methylene blue (20 mg/kg) enhanced the effect of cuminaldehyde. Glibenclamide (10 mg/kg) did not alter the antinociceptive effects of cuminaldehyde. In the CCI-induced neuropathy, cuminaldehyde (25-100 mg/kg) significantly alleviated allodynia and hyperalgesia and decreased the serum levels of TNF-α and IL-1β.
It was attained magnificently that cuminaldehyde exerts antinociceptive and antineuropathic effects through the involvement of opioid receptors, L-arginine/NO/cGMP pathway, and anti-inflammatory function.


New natural agonists of the transient receptor potential Ankyrin 1 (TRPA1) channel

Coline Legrand, Jenny Meylan Merlini, Carole de Senarclens-Bezençon, Stéphanie Michlig
PMID: 32641724   DOI: 10.1038/s41598-020-68013-2

Abstract

The transient receptor potential (TRP) channels family are cationic channels involved in various physiological processes as pain, inflammation, metabolism, swallowing function, gut motility, thermoregulation or adipogenesis. In the oral cavity, TRP channels are involved in chemesthesis, the sensory chemical transduction of spicy ingredients. Among them, TRPA1 is activated by natural molecules producing pungent, tingling or irritating sensations during their consumption. TRPA1 can be activated by different chemicals found in plants or spices such as the electrophiles isothiocyanates, thiosulfinates or unsaturated aldehydes. TRPA1 has been as well associated to various physiological mechanisms like gut motility, inflammation or pain. Cinnamaldehyde, its well known potent agonist from cinnamon, is reported to impact metabolism and exert anti-obesity and anti-hyperglycemic effects. Recently, a structurally similar molecule to cinnamaldehyde, cuminaldehyde was shown to possess anti-obesity and anti-hyperglycemic effect as well. We hypothesized that both cinnamaldehyde and cuminaldehyde might exert this metabolic effects through TRPA1 activation and evaluated the impact of cuminaldehyde on TRPA1. The results presented here show that cuminaldehyde activates TRPA1 as well. Additionally, a new natural agonist of TRPA1, tiglic aldehyde, was identified and p-anisaldehyde confirmed.


Cuminaldehyde potentiates the antimicrobial actions of ciprofloxacin against Staphylococcus aureus and Escherichia coli

Valério Monteiro-Neto, Cláudio D de Souza, Laoane F Gonzaga, Bruna C da Silveira, Nágila C F Sousa, Jaqueline P Pontes, Deivid M Santos, Wanessa C Martins, Jorge F V Pessoa, Alexsander R Carvalho Júnior, Viviane S S Almeida, Natália M T de Oliveira, Thayla S de Araújo, Daniele Maria-Ferreira, Saulo J F Mendes, Thiago A F Ferro, Elizabeth S Fernandes
PMID: 32407399   DOI: 10.1371/journal.pone.0232987

Abstract

Escherichia coli and Staphylococcus aureus are important agents of urinary tract infections that can often evolve to severe infections. The rise of antibiotic-resistant strains has driven the search for novel therapies to replace the use or act as adjuvants of antibiotics. In this context, plant-derived compounds have been widely investigated. Cuminaldehyde is suggested as the major antimicrobial compound of the cumin seed essential oil. However, this effect is not fully understood. Herein, we investigated the in silico and in vitro activities of cuminaldehyde, as well as its ability to potentiate ciprofloxacin effects against S. aureus and E. coli. In silico analyses were performed by using different computational tools. The PASS online and SwissADME programmes were used for the prediction of biological activities and oral bioavailability of cuminaldehyde. For analysis of the possible toxic effects and the theoretical pharmacokinetic parameters of the compound, the Osiris, SwissADME and PROTOX programmes were used. Estimations of cuminaldehyde gastrointestinal absorption, blood brain barrier permeability and skin permeation by using SwissADME; and drug likeness and score by using Osiris, were also evaluated The in vitro antimicrobial effects of cuminaldehyde were determined by using microdilution, biofilm formation and time-kill assays. In silico analysis indicated that cuminaldehyde may act as an antimicrobial and as a membrane permeability enhancer. It was suggested to be highly absorbable by the gastrointestinal tract and likely to cross the blood brain barrier. Also, irritative and harmful effects were predicted for cuminaldehyde if swallowed at its LD50. Good oral bioavailability and drug score were also found for this compound. Cuminaldehyde presented antimicrobial and anti-biofilm effects against S. aureus and E. coli.. When co-incubated with ciprofloxacin, it enhanced the antibiotic antimicrobial and anti-biofilm actions. We suggest that cuminaldehyde may be useful as an adjuvant therapy to ciprofloxacin in S. aureus and E. coli-induced infections.


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